molecular formula C17H26ClNO B1683821 Vesamicol hydrochloride CAS No. 120447-62-3

Vesamicol hydrochloride

Cat. No. B1683821
CAS RN: 120447-62-3
M. Wt: 295.8 g/mol
InChI Key: XJNUHVMJVWOYCW-GBNZRNLASA-N
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Description

Vesamicol hydrochloride is an experimental drug that acts presynaptically by inhibiting acetylcholine (ACh) uptake into synaptic vesicles and reducing its release . It may have applications for the treatment of adenocarcinoma in situ of the lung .


Synthesis Analysis

The synthesis of Vesamicol hydrochloride involves the use of a nitrophenyl-piperazine scaffold that induces motor defects rapidly in the model nematode Caenorhabditis elegans . It’s possible to create Nemacol analogs that maintain potent in vivo activity while lowering their affinity to the mammalian VAChT 10-fold .


Chemical Reactions Analysis

Vesamicol causes a non-competitive and reversible block of the intracellular transporter VAChT responsible for carrying newly synthesized ACh into secretory vesicles in the presynaptic nerve terminal . This transport process is driven by a proton gradient between cell organelles and the cytoplasm .


Physical And Chemical Properties Analysis

Vesamicol hydrochloride has a molecular formula of C17H26ClNO and a molecular weight of 295.85 g/mol . It is a solid substance .

Scientific Research Applications

Neurotransmitter Recognition and Inhibition

Vesamicol hydrochloride plays a crucial role in the recognition and inhibition of neurotransmitters . It is a potent inhibitor of acetylcholine transport into the synaptic vesicles in cholinergic nerve terminals . This makes it a key player in the regulation of memory, motivation, arousal, and attention in the central nervous system .

Alzheimer’s Disease Research

Decreased acetylcholine signaling is strongly related to multiple pathological conditions, such as Alzheimer’s disease . Given that Alzheimer’s disease is typically associated with the degeneration of cholinergic neurons, radiolabeled analogs of Vesamicol have the potential for application in the early diagnosis of Alzheimer’s disease .

Myasthenia Gravis Research

Vesamicol hydrochloride is also relevant in the study of myasthenia gravis, a long-term neuromuscular disease. Genetic variants in the vesicular acetylcholine transporter (VAChT), which Vesamicol inhibits, can cause a congenital myasthenic syndrome in humans .

Lambert-Eaton Myasthenic Syndrome Research

Lambert-Eaton myasthenic syndrome, another condition related to decreased acetylcholine signaling, can also be studied using Vesamicol hydrochloride .

Drug Development

The inhibitory mechanism of Vesamicol is being investigated to guide subsequent efforts to develop drugs . The cryo-electron microscopy (cryo-EM) structure of human VAChT in complex with Vesamicol provides a structural framework for clarifying how VAChT recognizes its substrates and inhibitors .

Tumor Imaging

Vesamicol analog, (+)-2-[4-(4-iodophenyl)piperidino] cyclohexanol, has been prepared as a possible tumor imaging agent . This highlights the potential of Vesamicol hydrochloride in cancer research.

Mechanism of Action

Vesamicol can be broadly categorized as a cholinergic physiological antagonist, because it reduces the apparent activity of cholinergic neurons, but does not act at the postsynaptic ACh receptor . It inhibits the transport of acetylcholine into synaptic vesicles in cholinergic nerve terminals .

Future Directions

Vesamicol hydrochloride shows potential in the treatment of adenocarcinoma in situ of the lung . Additionally, it has been recognized as a promising new anthelmintic scaffold that acts through a validated anthelmintic target .

properties

IUPAC Name

2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO.ClH/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14;/h1-3,6-7,15-17,19H,4-5,8-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNUHVMJVWOYCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

22232-64-0 (Parent)
Record name Vesamicol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023965539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40923401
Record name (+/-)-Vesamicol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40923401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vesamicol hydrochloride

CAS RN

23965-53-9, 120447-62-3
Record name Vesamicol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023965539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VESAMICOL HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759580
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (+/-)-Vesamicol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40923401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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